molecular formula C12H10ClF2N3 B6457705 N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine CAS No. 2549026-07-3

N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457705
CAS No.: 2549026-07-3
M. Wt: 269.68 g/mol
InChI Key: KQGCACIXWDPCMO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a pyrimidine ring substituted with a chlorophenyl group, a difluoromethyl group, and a methyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the trifluoromethylation of secondary amines using CF3SO2Na-based methods . This process can be extended to the synthesis of perfluoroalkyl amines, complementing the established strategies for trifluoromethyl amines.

Industrial Production Methods

Industrial production of this compound may involve the use of nonchlorinated organic solvents and specific temperature controls to ensure the stability of the intermediate compounds. For instance, reacting a precursor compound with 4-chloro-3-trifluoromethylphenyl isocyanate at controlled temperatures can yield the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific catalysts, solvents, and temperature controls to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group, in particular, plays a crucial role in its reactivity and interactions with molecular targets .

Properties

IUPAC Name

N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF2N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-4-2-8(13)3-5-9/h2-6,12H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGCACIXWDPCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=C(C=C2)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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